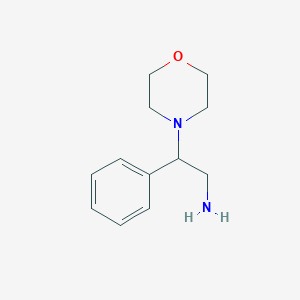
(1-Propylpiperidin-4-yl)methanamine
Descripción general
Descripción
(1-Propylpiperidin-4-yl)methanamine, most commonly referred to as 1-PP, is an organic compound with a wide range of applications in the chemical, medical, and pharmaceutical industries. This compound has been studied extensively in recent years due to its unique properties and potential benefits.
Aplicaciones Científicas De Investigación
1. Antidepressant-like Activity
(1-Propylpiperidin-4-yl)methanamine and its derivatives have been explored for their potential as antidepressant drugs. A study by Sniecikowska et al. (2019) designed derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high receptor affinity, selectivity, and robust antidepressant-like activity, making them promising candidates for antidepressant drug development.
2. Synthesis and Characterization
The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which is structurally similar to this compound, was synthesized and characterized using various techniques. This work, detailed by Shimoga et al. (2018), contributes to the field by expanding the variety of synthesized methanamine derivatives.
3. Catalytic Applications in Chemistry
Methanamine derivatives have been employed in catalytic applications. For instance, a study by Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and used it to create ruthenium(II) complexes. These complexes were effective catalysts in transfer hydrogenation reactions, showing high conversions and turnover frequencies.
4. Antimicrobial Activities
Compounds similar to this compound have been synthesized and evaluated for antimicrobial activities. A study by Thomas et al. (2010) synthesized quinoline derivatives carrying 1,2,3-triazole moieties and found them to exhibit moderate to very good antibacterial and antifungal activities.
5. Anticancer Potential
A study by Panathur et al. (2013) developed indole-based methanamine derivatives and found them to inhibit the deacetylation activity of the SIRT1 enzyme, showing potential as anticancer agents. This highlights the versatility of methanamine derivatives in therapeutic applications.
6. Bone Disorder Treatment
(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, a related compound, was identified as a potential treatment for bone disorders. Pelletier et al. (2009) found that it targets the Wnt beta-catenin system and increases trabecular bone formation rate in rats.
Safety and Hazards
The safety information for “(1-Propylpiperidin-4-yl)methanamine” indicates that it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mecanismo De Acción
Mode of Action
The specific interactions of (1-Propylpiperidin-4-yl)methanamine with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. These properties greatly influence the bioavailability of a compound, determining how much of the administered dose reaches the site of action. More research is needed to outline the pharmacokinetic profile of this compound .
Análisis Bioquímico
Biochemical Properties
(1-Propylpiperidin-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of monoamines in the body . Additionally, this compound may interact with neurotransmitter receptors, influencing neurotransmission processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . This modulation can lead to changes in intracellular signaling cascades, affecting cellular responses. Furthermore, this compound can alter gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For instance, this compound can bind to the active site of MAO, inhibiting its activity . This inhibition can lead to an increase in the levels of monoamines, which can have various physiological effects. Additionally, this compound can activate or inhibit other enzymes, leading to changes in metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions . Over time, it may undergo degradation, leading to the formation of by-products that can affect its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing anxiety . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed and excreted from the body. The interaction of this compound with these enzymes can also affect the metabolic flux and levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the presence of a nuclear localization signal can facilitate its transport into the nucleus, where it can interact with transcription factors and influence gene expression.
Propiedades
IUPAC Name |
(1-propylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-5-11-6-3-9(8-10)4-7-11/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUUJNCKEJEANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390376 | |
| Record name | 1-(1-Propylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392691-05-3 | |
| Record name | 1-(1-Propylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-propylpiperidin-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

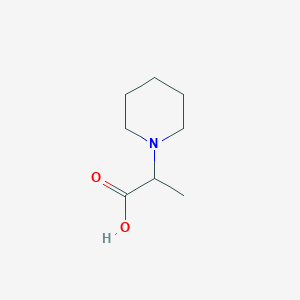
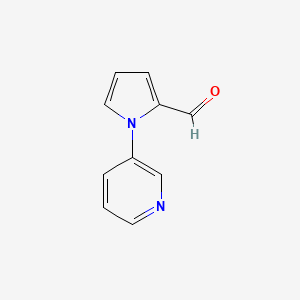

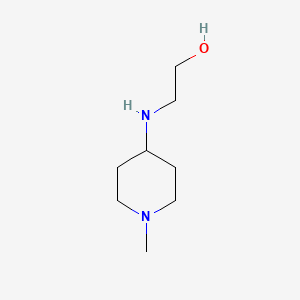
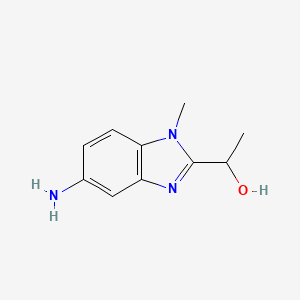




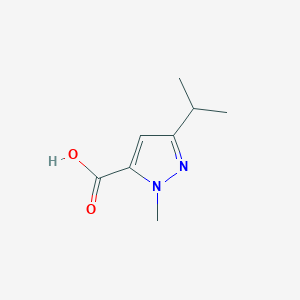
![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)
